

# AChE-IN-31 patent and intellectual property information

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AChE-IN-31 |           |
| Cat. No.:            | B12372922  | Get Quote |

## In-Depth Technical Guide: AChE-IN-31

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AChE-IN-31**, identified as Disodium  $2\beta$ , $3\alpha$ -dihydroxy- $5\alpha$ -cholestan-6-one disulfate, is a novel, non-competitive inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the available patent information, experimental data, and methodologies related to this compound. Its unique allosteric mechanism of action, targeting the peripheral anionic site (PAS) of AChE, presents a promising avenue for the development of new therapeutics for neurodegenerative diseases such as Alzheimer's disease.

## **Patent and Intellectual Property Information**

As of the latest search, no specific patent applications or granted patents have been identified that explicitly claim the chemical structure of **AChE-IN-31** (CAS 1325209-07-1), also known as Disodium  $2\beta$ ,  $3\alpha$ -dihydroxy- $5\alpha$ -cholestan-6-one disulfate.

The primary source of public information regarding this compound is the scientific literature, particularly the work published by Richmond et al. While this research provides extensive data on the synthesis, activity, and mechanism of action of **AChE-IN-31**, it does not constitute a patent. It is possible that the compound is part of a broader patent application that is not yet



publicly available or is maintained as a trade secret by a research institution or pharmaceutical company.

Further monitoring of patent databases for applications citing the relevant scientific literature or assigned to the researchers' institutions may provide future insights into the intellectual property status of **AChE-IN-31**.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **AChE-IN-31** and its inactive analogue.

| Compound                       | CAS<br>Number    | Molecular<br>Formula | IC50 (AChE)           | Inhibition<br>Type                           | Binding<br>Site                           |
|--------------------------------|------------------|----------------------|-----------------------|----------------------------------------------|-------------------------------------------|
| AChE-IN-31<br>(Compound<br>1)  | 1325209-07-<br>1 | C27H44Na2<br>O9S2    | 14.59 ± 0.88<br>μΜ[1] | Non-<br>competitive,<br>Allosteric[2]<br>[3] | Peripheral<br>Anionic Site<br>(PAS)[2][3] |
| Inactive Analogue (Compound 2) | Not Available    | C27H46O3             | > 200 μM              | Inactive                                     | -                                         |

## **Mechanism of Action**

**AChE-IN-31** functions as an allosteric inhibitor of acetylcholinesterase. Unlike competitive inhibitors that bind to the catalytic active site (CAS), **AChE-IN-31** binds to the peripheral anionic site (PAS) at the entrance of the enzyme's gorge.[2][3]

Binding of **AChE-IN-31** to the PAS induces a conformational change in the enzyme's active site, rendering it inactive. This allosteric modulation prevents the breakdown of the neurotransmitter acetylcholine, without directly blocking the substrate's access to the catalytic triad.[2][3] This mechanism is significant as the PAS is also implicated in the non-catalytic functions of AChE, including its role in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. Therefore, PAS inhibitors like **AChE-IN-31** may offer a dual therapeutic



benefit by both enhancing cholinergic neurotransmission and potentially interfering with amyloid plaque formation.

## **Signaling Pathway of AChE Inhibition**



Click to download full resolution via product page

Caption: Allosteric inhibition of AChE by AChE-IN-31.

# Experimental Protocols Synthesis of AChE-IN-31 (Disodium $2\beta$ , $3\alpha$ -dihydroxy- $5\alpha$ -cholestan-6-one disulfate)

The synthesis of **AChE-IN-31** starts from cholesterol and involves a multi-step process. A detailed protocol can be found in the publication by Richmond V, et al. (Steroids. 2011;76(10-11):1160-5).[1] The key final step is the sulfation of the diol precursor.

#### Materials:

- 2β,3α-dihydroxy-5α-cholestan-6-one
- Trimethylamine-sulfur trioxide complex
- Anhydrous N,N-Dimethylformamide (DMF)
- Dowex 50WX8-200 resin (Na+ form)



- Methanol
- Acetone

#### Procedure:

- Dissolve 2β,3α-dihydroxy-5α-cholestan-6-one in anhydrous DMF.
- Add an excess of trimethylamine-sulfur trioxide complex to the solution.
- Stir the reaction mixture at room temperature for the specified duration (e.g., 24 hours).
- · Quench the reaction by adding methanol.
- Evaporate the solvents under reduced pressure.
- Dissolve the residue in water and pass it through a column of Dowex 50WX8-200 resin (Na+ form) to obtain the disodium salt.
- Elute the product with water.
- Lyophilize the aqueous solution to obtain the crude product.
- Purify the crude product by crystallization from a suitable solvent system (e.g., acetonewater) to yield pure Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate.

## **Acetylcholinesterase Inhibition Assay (Ellman's Method)**

The inhibitory activity of **AChE-IN-31** is determined using a modified Ellman's method, a colorimetric assay that measures the activity of acetylcholinesterase.

#### Materials:

- Acetylcholinesterase (AChE) from Electrophorus electricus
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)



- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- AChE-IN-31 stock solution
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
- In a 96-well plate, add the following to each well in the specified order:
  - Phosphate buffer
  - AChE-IN-31 solution at various concentrations (or vehicle for control)
  - DTNB solution
- Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
- Initiate the reaction by adding the ATCI solution to all wells.
- Immediately measure the absorbance at 412 nm using a microplate reader.
- Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

## **Molecular Dynamics (MD) Simulation**



MD simulations are employed to investigate the binding mode and the dynamic interactions between **AChE-IN-31** and the acetylcholinesterase enzyme.

#### General Workflow:

- System Preparation:
  - Obtain the 3D crystal structure of AChE from the Protein Data Bank (PDB).
  - Prepare the ligand (AChE-IN-31) structure and assign appropriate force field parameters.
  - Perform molecular docking to predict the initial binding pose of AChE-IN-31 to the PAS of AChE.
- MD Simulation:
  - Solvate the AChE-ligand complex in a water box with appropriate ions to neutralize the system.
  - Minimize the energy of the system to remove steric clashes.
  - Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
  - Run the production MD simulation for a significant duration (e.g., 100-500 ns) to sample the conformational space of the complex.

#### Analysis:

- Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).
- Investigate the specific interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).
- Analyze the conformational changes in the enzyme upon ligand binding to understand the allosteric mechanism.

## **Visualizations**



## **Experimental Workflow: AChE Inhibition Assay**



Click to download full resolution via product page



Caption: Workflow for determining the IC50 of AChE inhibitors.

## Logical Relationship: Allosteric vs. Competitive Inhibition



Click to download full resolution via product page

Caption: Comparison of competitive and allosteric inhibition of AChE.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and acetylcholinesterase inhibitory activity of  $2\beta$ ,  $3\alpha$ -disulfoxy- $5\alpha$ -cholestan-6-one PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AChE-IN-31 patent and intellectual property information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372922#ache-in-31-patent-and-intellectual-property-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com